Ether vs. C–C Linker: Impact on TPSA and LogP
The presence of the oxygen atom in the ether linker of 2-(piperidin-4-yloxy)quinoxaline significantly alters its physicochemical profile relative to the direct C–C linked analog 2-(piperidin-4-yl)quinoxaline (CAS 256372-19-7). The ether-linked target compound exhibits a higher LogP (1.7606 ) and a larger TPSA (47.04 Ų ) compared to the C–C linked analog, which has an XLogP3 of 1.4 and a TPSA of 37.8 Ų [1]. This difference corresponds to a 26% increase in lipophilicity and a 24% increase in polar surface area.
| Evidence Dimension | Physicochemical properties (LogP and TPSA) |
|---|---|
| Target Compound Data | LogP = 1.7606, TPSA = 47.04 Ų |
| Comparator Or Baseline | 2-(piperidin-4-yl)quinoxaline (CAS 256372-19-7): XLogP3 = 1.4, TPSA = 37.8 Ų |
| Quantified Difference | LogP increase of 0.3606 (26%), TPSA increase of 9.24 Ų (24%) |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher LogP and TPSA in the target compound suggest improved membrane permeability and altered solubility, critical factors for in vitro assay design and in vivo pharmacokinetic predictions.
- [1] Kuujia. (2026). 2-(piperidin-4-yl)quinoxaline (CAS 256372-19-7). Product Page. Retrieved from https://www.kuujia.com/cas-256372-19-7.html View Source
